(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative notable for its applications in medicinal chemistry, particularly in the development of kinase inhibitors. This compound, identified by the Chemical Abstracts Service number 957103-95-6, features a complex structure that allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
The compound is synthesized through multi-step chemical reactions, often involving the modification of phenylboronic acids. Its synthesis and characterization have been documented in various scientific publications and patents, indicating its relevance in pharmaceutical applications and organic synthesis methodologies .
This compound falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is also part of an aromatic ring. Boronic acids are widely used in organic synthesis and have significant roles in the development of therapeutic agents due to their ability to form reversible covalent bonds with diols, enabling their use as inhibitors in enzymatic reactions.
The synthesis of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves several key steps:
The process emphasizes high purity and yield, often utilizing continuous synthesis techniques that simplify operations while reducing costs. The described methods align with modern practices in synthetic organic chemistry, focusing on efficiency and scalability .
The molecular structure of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can be represented as follows:
The compound consists of a phenyl ring substituted with a carbamoyl group linked to a diethylaminoethyl chain, along with a boronic acid functional group. This configuration is essential for its biological activity .
The compound's melting point, boiling point, and solubility characteristics are crucial for understanding its stability and reactivity under different conditions, although specific values may vary based on purity and preparation methods.
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride participates in various chemical reactions typical for boronic acids:
The reactions typically require specific conditions such as temperature control, pressure adjustments, and careful handling of reagents to ensure optimal yields and minimize by-products.
The mechanism by which (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride exerts its biological effects primarily involves:
Studies have shown that compounds like this exhibit nanomolar potency against specific targets, highlighting their potential therapeutic applications .
Relevant data regarding these properties can be found in standard chemical databases and journals focusing on organic chemistry .
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has numerous applications in scientific research:
Boronic acid derivatives represent a structurally and functionally distinct class of bioactive compounds whose significance in medicinal chemistry has expanded substantially since the early 2000s. The specific compound (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride (CAS: 913835-46-8) emerged as part of a concerted effort to develop novel boronic acid-containing molecules with enhanced pharmacological properties beyond the pioneering proteasome inhibitor bortezomib. This compound exemplifies the strategic hybridization approach in modern drug design, incorporating both a boronic acid functionality and a cationic diethylaminoethyl carbamoyl moiety within a single molecular architecture [2] [3].
The historical development of this boronate derivative aligns with key advancements in boron chemistry that addressed previous synthetic challenges, particularly regarding stability and bioavailability. The hydrochloride salt form, as commonly supplied for research purposes (e.g., AldrichCPR catalog ANV00288), reflects the pharmaceutical industry's approach to improving the physicochemical properties and handling characteristics of ionizable boronic acid derivatives [1]. This compound's emergence in scientific literature and chemical catalogs around the late 2000s to early 2010s corresponds with a broader exploration of boronic acids beyond oncology applications, including investigations into metabolic and inflammatory disorders, as evidenced by patent activity around structurally related compounds [6] [7].
The boronic acid group (-B(OH)₂) serves as a remarkably versatile pharmacophore with several biologically advantageous properties. In (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, this moiety enables reversible covalent interactions with biological nucleophiles, particularly hydroxyl groups present in serine proteases and other hydrolytic enzymes. This interaction mechanism mimics the transition state of peptide bond hydrolysis, thereby facilitating potent enzyme inhibition—a principle successfully leveraged in several approved therapeutics [6].
The molecular architecture of this compound exemplifies rational design strategies in targeted drug development:
Table 1: Functional Components of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic Acid Hydrochloride
Molecular Segment | Structural Feature | Theoretical Pharmacological Role |
---|---|---|
Phenylboronic acid | C₆H₄B(OH)₂ | Enzyme inhibition via reversible covalent binding to catalytic residues |
Carbamoyl linker | -NH-C(O)- | Provides structural rigidity and metabolic stability |
Diethylaminoethyl group | -CH₂CH₂N(CH₂CH₃)₂ | Enhances water solubility and membrane interaction via cationic character |
Hydrochloride salt | ·HCl | Improves crystallinity and handling properties |
The incorporation of the boronic acid moiety in this specific molecular context enables potential targeting of enzymes involved in metabolic pathways. Patent literature reveals structurally similar boronic acid derivatives demonstrating activity against targets relevant to diabetes and arginase-mediated pathologies [6] [7]. The electron-deficient nature of the boron atom in (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride facilitates its interaction with biological nucleophiles, while the aromatic system provides a stable scaffold for optimal positioning in enzyme active sites. This combination exemplifies the modern paradigm in boronic acid drug development—moving beyond simple alkylboronic acids to sophisticated, hybrid architectures with improved selectivity and pharmacokinetic profiles.
Table 2: Key Identifiers of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic Acid Hydrochloride
Chemical Descriptor | Specification | Source |
---|---|---|
Systematic Name | (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride | [1] [2] |
CAS Registry Number | 913835-46-8 | [2] [3] |
Molecular Formula | C₁₃H₂₂BClN₂O₃ | [2] [3] |
Molecular Weight | 300.59-300.60 g/mol | [1] [3] |
SMILES Notation | O=C(C1=CC=C(B(O)O)C=C1)NCCN(CC)CC.[H]Cl | [2] [3] |
InChI Key | WQYCSVUEHAFRHV-UHFFFAOYSA-N | [3] |
Purity Specification | ≥98% (typical commercial supply) | [2] [3] |
The compound's structural relatives further illuminate its medicinal chemistry context. The dimethylamino analog (4-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid hydrochloride, CAS 850568-22-8) demonstrates how minor modifications to the amine group affect molecular properties [5]. Additionally, the meta-substituted isomer (3-((2-(diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride) provides insight into how positional isomerism influences biological activity [4]. These structural variations highlight the precision in molecular design required for optimizing target engagement in boronic acid-based therapeutics.
Comprehensive Compound Listing
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2